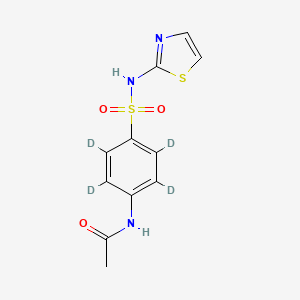

N-Acetylsulfathiazole-d4

Descripción general

Descripción

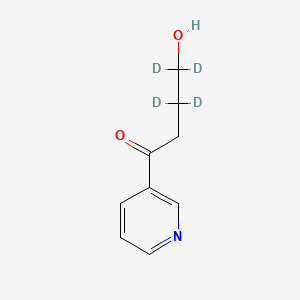

N-Acetylsulfathiazole-d4 is a deuterated form of N-Acetylsulfathiazole, a sulfonamide derivative. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. The deuterium atoms replace the hydrogen atoms in the molecule, which helps in distinguishing it from non-labeled compounds during mass spectrometry analysis.

Aplicaciones Científicas De Investigación

N-Acetylsulfathiazole-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of sulfonamide compounds.

Biology: Employed in metabolic studies to trace the pathways of sulfonamide metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfonamide drugs.

Industry: Applied in quality control and assurance processes in the pharmaceutical industry to ensure the purity and potency of sulfonamide-based drugs

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Acetylsulfathiazole-d4 is a derivative of sulfathiazole, which is a member of the sulfonamide family . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid . .

Mode of Action

Given its structural similarity to sulfathiazole, it is plausible that it may also act as a competitive inhibitor of bacterial dihydropteroate synthase, thereby disrupting the synthesis of folic acid and inhibiting bacterial growth .

Biochemical Pathways

As a potential inhibitor of dihydropteroate synthase, it could affect the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and subsequent inhibition of bacterial growth .

Result of Action

Based on its structural similarity to sulfathiazole, it is plausible that it may inhibit bacterial growth by disrupting the synthesis of folic acid .

Análisis Bioquímico

Biochemical Properties

It is known that sulfathiazole, a related compound, has been used as an antibacterial agent . The acetylated form, N-Acetylsulfathiazole-d4, may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have not been reported.

Cellular Effects

Sulfathiazole derivatives have been shown to have antiproliferative effects on various Staphylococcus aureus strains . It is possible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Sulfonamides, a class of compounds that includes sulfathiazole, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . It is possible that this compound may interact with similar enzymes or cofactors.

Subcellular Localization

It is known that N-terminal acetylation, a modification that this compound possesses, does not generally determine substrate subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylsulfathiazole-d4 typically involves the acetylation of sulfathiazole-d4. The process begins with the preparation of sulfathiazole-d4, which is achieved by reacting 2-aminothiazole with p-acetamidobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is then acetylated using acetic anhydride under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-Acetylsulfathiazole-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamide derivatives.

Comparación Con Compuestos Similares

N-Acetylsulfathiazole: The non-deuterated form of N-Acetylsulfathiazole-d4.

Sulfathiazole: A sulfonamide antibiotic with similar antibacterial properties.

N-Acetylsulfadiazine: Another acetylated sulfonamide with similar applications.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices. This makes it an invaluable tool in pharmacokinetic and metabolic studies .

Propiedades

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670103 | |

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-91-5 | |

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.